molecular formula C23H22N4O2S B2894049 N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 688354-72-5

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2894049
CAS No.: 688354-72-5
M. Wt: 418.52
InChI Key: TWSHDCJHPURCDK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the phenethylamino group. The furan-2-ylmethyl group is then attached, and finally, the thioacetamide linkage is formed. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the thioacetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or quinazoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the furan or quinazoline rings.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives, furan-containing molecules, or thioacetamide analogs. Examples could be:

  • Quinazoline-based kinase inhibitors
  • Furan derivatives with biological activity
  • Thioacetamide compounds used in organic synthesis

Uniqueness

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-21(25-15-18-9-6-14-29-18)16-30-23-26-20-11-5-4-10-19(20)22(27-23)24-13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,25,28)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSHDCJHPURCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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